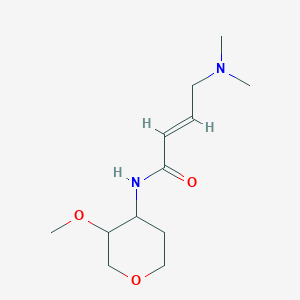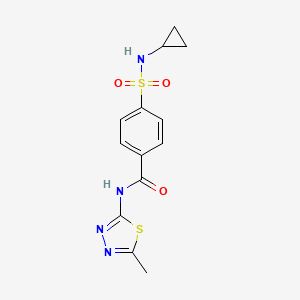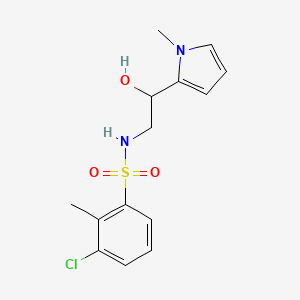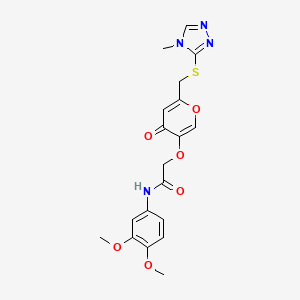
(E)-4-(Dimethylamino)-N-(3-methoxyoxan-4-yl)but-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-(Dimethylamino)-N-(3-methoxyoxan-4-yl)but-2-enamide, also known as DMXAA or Vadimezan, is a synthetic compound that has gained significant attention in the scientific community for its potential application in cancer therapy. The compound was initially developed as an antiviral agent but was later found to possess anticancer properties.
Wirkmechanismus
The mechanism of action of (E)-4-(Dimethylamino)-N-(3-methoxyoxan-4-yl)but-2-enamide is not fully understood. It is believed to activate the innate immune system by inducing the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α). These cytokines, in turn, activate immune cells such as macrophages and natural killer cells, which can then directly attack tumor cells. (E)-4-(Dimethylamino)-N-(3-methoxyoxan-4-yl)but-2-enamide has also been shown to inhibit tumor angiogenesis by reducing the production of vascular endothelial growth factor (VEGF).
Biochemical and Physiological Effects
(E)-4-(Dimethylamino)-N-(3-methoxyoxan-4-yl)but-2-enamide has been shown to induce a variety of biochemical and physiological effects. In preclinical models, (E)-4-(Dimethylamino)-N-(3-methoxyoxan-4-yl)but-2-enamide has been shown to increase tumor necrosis, reduce tumor growth, and enhance the antitumor activity of other agents. (E)-4-(Dimethylamino)-N-(3-methoxyoxan-4-yl)but-2-enamide has also been shown to induce fever, hypotension, and leukopenia in animal models and cancer patients.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-4-(Dimethylamino)-N-(3-methoxyoxan-4-yl)but-2-enamide has several advantages for lab experiments. It is easy to synthesize and has a relatively low cost compared to other anticancer agents. (E)-4-(Dimethylamino)-N-(3-methoxyoxan-4-yl)but-2-enamide has also been shown to possess potent antitumor activity in various preclinical models, making it a promising candidate for further research. However, (E)-4-(Dimethylamino)-N-(3-methoxyoxan-4-yl)but-2-enamide has several limitations. It has poor solubility in water, which can make it challenging to administer to animals. (E)-4-(Dimethylamino)-N-(3-methoxyoxan-4-yl)but-2-enamide has also been shown to induce fever, hypotension, and leukopenia in animal models and cancer patients, which can limit its clinical use.
Zukünftige Richtungen
There are several future directions for (E)-4-(Dimethylamino)-N-(3-methoxyoxan-4-yl)but-2-enamide research. One area of interest is to investigate the mechanism of action of (E)-4-(Dimethylamino)-N-(3-methoxyoxan-4-yl)but-2-enamide further. Understanding how (E)-4-(Dimethylamino)-N-(3-methoxyoxan-4-yl)but-2-enamide activates the immune system and inhibits tumor angiogenesis can help researchers develop more effective cancer therapies. Another area of interest is to evaluate the safety and efficacy of (E)-4-(Dimethylamino)-N-(3-methoxyoxan-4-yl)but-2-enamide in combination with other anticancer agents. Finally, researchers can investigate ways to improve the solubility of (E)-4-(Dimethylamino)-N-(3-methoxyoxan-4-yl)but-2-enamide, which can make it easier to administer to animals and cancer patients.
Conclusion
In conclusion, (E)-4-(Dimethylamino)-N-(3-methoxyoxan-4-yl)but-2-enamide is a synthetic compound that has gained significant attention in the scientific community for its potential application in cancer therapy. (E)-4-(Dimethylamino)-N-(3-methoxyoxan-4-yl)but-2-enamide has been shown to possess potent antitumor activity in various preclinical models and has been evaluated in clinical trials. (E)-4-(Dimethylamino)-N-(3-methoxyoxan-4-yl)but-2-enamide activates the immune system and inhibits tumor angiogenesis, but its mechanism of action is not fully understood. (E)-4-(Dimethylamino)-N-(3-methoxyoxan-4-yl)but-2-enamide has several advantages for lab experiments, but its solubility and side effects can limit its clinical use. There are several future directions for (E)-4-(Dimethylamino)-N-(3-methoxyoxan-4-yl)but-2-enamide research, including investigating its mechanism of action, evaluating its safety and efficacy in combination with other anticancer agents, and improving its solubility.
Synthesemethoden
(E)-4-(Dimethylamino)-N-(3-methoxyoxan-4-yl)but-2-enamide is synthesized using a multi-step process starting from 2-bromo-4'-methoxyacetophenone. The first step involves the conversion of 2-bromo-4'-methoxyacetophenone to 2-bromo-4'-methoxychalcone, which is then reacted with dimethylamine to form (E)-4-(dimethylamino)-N-(3-methoxyphenyl)but-2-enamide. This intermediate product is then reacted with ethyl chloroformate and sodium methoxide to form (E)-4-(Dimethylamino)-N-(3-methoxyoxan-4-yl)but-2-enamide.
Wissenschaftliche Forschungsanwendungen
(E)-4-(Dimethylamino)-N-(3-methoxyoxan-4-yl)but-2-enamide has been extensively studied for its potential application in cancer therapy. It has been shown to possess potent antitumor activity in various preclinical models, including lung, breast, and colon cancer. (E)-4-(Dimethylamino)-N-(3-methoxyoxan-4-yl)but-2-enamide has also been shown to enhance the activity of other anticancer agents such as cisplatin and paclitaxel. Clinical trials have been conducted to evaluate the safety and efficacy of (E)-4-(Dimethylamino)-N-(3-methoxyoxan-4-yl)but-2-enamide in cancer patients, but the results have been mixed.
Eigenschaften
IUPAC Name |
(E)-4-(dimethylamino)-N-(3-methoxyoxan-4-yl)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-14(2)7-4-5-12(15)13-10-6-8-17-9-11(10)16-3/h4-5,10-11H,6-9H2,1-3H3,(H,13,15)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHFKPLTVBZDAI-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1CCOCC1OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1CCOCC1OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-4-(dimethylamino)-N-(3-methoxyoxan-4-yl)but-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[4-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2823031.png)

![3-{[(4-Bromophenyl)carbamoyl]amino}propanoic acid](/img/structure/B2823033.png)
![7-Fluoro-4-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]quinazoline](/img/structure/B2823035.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclohexanesulfonamide](/img/structure/B2823037.png)
![N-[(3-Bromo-1,2-oxazol-5-yl)methyl]-2-chloropropanamide](/img/structure/B2823038.png)


![methyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B2823043.png)
![N-(4-{[3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B2823046.png)
![N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2823047.png)


